molecular formula C14H17NO6 B2652244 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 712345-42-1

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate

Cat. No.: B2652244
CAS No.: 712345-42-1
M. Wt: 295.291
InChI Key: HSMVEBHDVWJJBG-UHFFFAOYSA-N
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Description

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate is an organic compound with the molecular formula C14H17NO6 It is characterized by the presence of a formyl group, two methoxy groups, and a morpholinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and a suitable carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, 2,4-dimethoxybenzaldehyde, and a carboxylating agent such as phosgene or triphosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-3,5-dimethoxyphenyl 4-morpholinecarboxylate.

    Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-3,5-dimethoxyphenyl 4-piperidinecarboxylate
  • 2-Formyl-3,5-dimethoxyphenyl 4-pyrrolidinecarboxylate

Uniqueness

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2-formyl-3,5-dimethoxyphenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-18-10-7-12(19-2)11(9-16)13(8-10)21-14(17)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMVEBHDVWJJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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